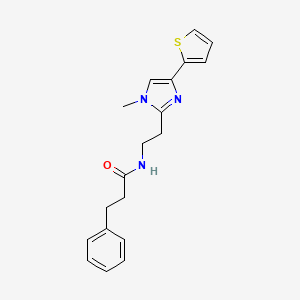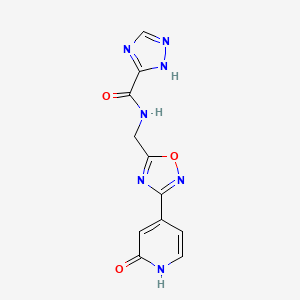![molecular formula C24H22FN5O3 B2437273 8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-13-8](/img/structure/B2437273.png)
8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazo[2,1-f]purine core, followed by various substitutions at the appropriate positions. The ethoxyphenyl and fluorobenzyl groups could be introduced using suitable reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-f]purine core, with various substitutions at the 8, 3, 1, and 7 positions. The presence of the ethoxyphenyl and fluorobenzyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
As a purine derivative, this compound might undergo reactions typical of purines, such as deprotonation at the nitrogen atoms or nucleophilic substitution at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its degree of substitution, the nature of the substituents, and the specific arrangement of its atoms .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of chemicals studied for their potential pharmacological properties. One relevant study in this context is the synthesis and biological evaluation of related derivatives as potential antidepressant agents. A series of derivatives were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research revealed compounds with potent ligand activities for serotonin receptors and weak inhibitory potencies for phosphodiesterases, indicating potential antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Molecular Docking and SAR Studies
Another study focused on the synthesis and in vitro evaluation of novel multi-target directed ligands based on the annelated xanthine scaffold, which includes the imidazo[2,1-f]purine derivatives. These compounds were designed to target the A2A adenosine receptor and monoamine oxidase B, aiming for potential therapeutic applications in neurodegenerative diseases like Parkinson's. The research included a systematic modification of the tricyclic structures, resulting in the development of potent dual-acting ligands, further supported by molecular docking studies to understand the structure-activity relationships (Załuski et al., 2019).
Antimycobacterial Activity
Research into the synthesis of imidazole derivatives with antimycobacterial activity also relates to the broader chemical family of this compound. These studies aim to mimic structures of potent antimycobacterial compounds, exploring different “spacers” between the imidazole and (hetero)aryl group to identify effective antimycobacterials with potential applications against tuberculosis and other mycobacterial infections (Miranda & Gundersen, 2009).
Intermolecular Interactions and Material Design
A quantitative investigation of the intermolecular interactions present in closely related compounds highlights the anisotropic distribution of interaction energies, including coulombic and dispersion energies. This study suggests potential applications of these molecules in the design of new materials, underlining the significance of understanding the molecular and crystalline structure for developing advanced materials with specific properties (Shukla et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-4-33-19-11-9-18(10-12-19)30-15(2)13-28-20-21(26-23(28)30)27(3)24(32)29(22(20)31)14-16-5-7-17(25)8-6-16/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNRGAZRTYLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2437204.png)


![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)

![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)